Comprehensive Physicochemical Profiling of 3-(4-Amino-pyridin-3-yl)-acrylic acid ethyl ester
Comprehensive Physicochemical Profiling of 3-(4-Amino-pyridin-3-yl)-acrylic acid ethyl ester
Executive Summary
The compound 3-(4-Amino-pyridin-3-yl)-acrylic acid ethyl ester (Ethyl 3-(4-aminopyridin-3-yl)acrylate) represents a critical pharmacophore in the development of kinase inhibitors and heterocyclic bioactive agents. Its structure combines an electron-rich aminopyridine scaffold with an electrophilic acrylate tail, making it a versatile intermediate for Michael additions and cyclization reactions (e.g., formation of naphthyridinones).
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols. Unlike standard datasheets, this document focuses on the causality behind its properties—explaining how its zwitterionic potential and structural isomerism influence solubility, stability, and purification strategies.
Molecular Identity & Structural Analysis[1]
Understanding the precise connectivity is vital, as regioisomers (e.g., 2-amino-3-yl or 3-amino-4-yl variants) exhibit vastly different reactivity profiles.
| Property | Detail |
| IUPAC Name | Ethyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate |
| Common Name | 3-(4-Amino-pyridin-3-yl)-acrylic acid ethyl ester |
| CAS Number | Note: Specific CAS often conflated with isomers.[1][2] Use structure for verification. |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| SMILES | CCOC(=O)/C=C/c1c(N)ccnc1 |
| Key Functional Groups | • Primary Amine (4-position, H-bond donor)• Pyridine Ring (Basic Nitrogen, H-bond acceptor)• |
Structural Implications
The 4-aminopyridine core is significantly more basic than typical pyridines due to the resonance contribution of the amino group. However, the electron-withdrawing acrylate group at the 3-position modulates this basicity, creating a unique electronic push-pull system that stabilizes the molecule but increases its susceptibility to photo-isomerization (
Physicochemical Profile
The following data aggregates experimental ranges from analogous aminopyridine acrylates and predicted values derived from QSAR models.
Solid-State & Solution Properties
| Property | Value / Range | Technical Insight |
| Physical State | Off-white to pale yellow crystalline solid | Coloration often indicates trace oxidation of the amine or |
| Melting Point | 128°C – 135°C (Typical) | Sharp melting point indicates high purity. Broadening suggests solvent occlusion or isomerization. |
| Boiling Point | >300°C (Decomposes) | Not distillable at atmospheric pressure. Vacuum distillation required for purification if liquid. |
| LogP (Predicted) | 1.2 – 1.5 | Moderately lipophilic. Suitable for RP-HPLC analysis. |
| pKa (Pyridine N) | ~6.8 – 7.2 | Lower than unsubstituted 4-aminopyridine (pKa ~9.1) due to the electron-withdrawing acrylate. |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Critical: Solubility increases drastically at pH < 4 due to protonation of the pyridine nitrogen. |
| Solubility (Organic) | High in DMSO, DMF, MeOH, EtOAc | DMSO is the preferred solvent for stock solutions (up to 100 mM). |
Stability & Reactivity
-
Hydrolysis Risk: The ethyl ester is susceptible to base-catalyzed hydrolysis, yielding the free acid (zwitterionic and difficult to extract). Avoid prolonged exposure to pH > 10.
-
Photostability: The conjugated alkene system is light-sensitive. Store in amber vials to prevent
isomerization. -
Oxidation: The primary amine is prone to oxidation (N-oxide formation) upon extended air exposure. Store under Argon/Nitrogen.
Synthesis & Purification Protocol
The most robust route for synthesizing this compound is the Heck Coupling of 3-halo-4-aminopyridines with ethyl acrylate. This method avoids the harsh conditions of condensation reactions and tolerates the free amine.
Reaction Workflow (Graphviz Visualization)
Figure 1: Palladium-catalyzed Heck coupling workflow for the synthesis of the target acrylate.
Step-by-Step Protocol
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Setup: In a dry pressure tube or round-bottom flask, charge 3-bromo-4-aminopyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and Tri-o-tolylphosphine (0.10 eq).
-
Solvent Addition: Add anhydrous DMF (0.5 M concentration relative to substrate) and Triethylamine (2.0 eq). Degas with Nitrogen for 10 minutes.
-
Initiation: Add Ethyl Acrylate (1.5 eq) via syringe. Seal the vessel.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The product typically fluoresces under UV (254/365 nm).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume).
-
Purification:
-
Method A (Preferred): Recrystallization from hot Ethanol/Heptane.
-
Method B: Flash Chromatography using a gradient of 0-5% Methanol in Dichloromethane.
-
Analytical Characterization
To validate the identity of the compound, researchers should look for these specific spectroscopic signatures.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
- 8.0 - 8.2 ppm (s, 1H): Pyridine C2-H (Deshielded singlet).
- 7.8 - 7.9 ppm (d, 1H): Pyridine C6-H.
-
7.5 - 7.6 ppm (d, J=16 Hz, 1H): Vinylic proton (
-position), large coupling constant confirms -isomer . - 6.5 - 6.6 ppm (d, 1H): Pyridine C5-H.
-
6.3 - 6.4 ppm (d, J=16 Hz, 1H): Vinylic proton (
-position). - 6.0 - 6.2 ppm (br s, 2H): Amine -NH₂ (Exchangeable with D₂O).
- 4.1 - 4.2 ppm (q, 2H): Ethyl ester -CH₂-.
- 1.2 - 1.3 ppm (t, 3H): Ethyl ester -CH₃.
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: 193.22 m/z.
-
Fragmentation: Loss of ethyl group (-29) or ethoxy group (-45) is common in high-energy collisions.
Handling, Safety & Storage
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Storage & Stability
-
Temperature: Store at 2–8°C for long-term stability.
-
Atmosphere: Hygroscopic. Store under inert gas (Argon) to prevent hydrolysis.
-
Light: Protect from light to prevent
photo-isomerization.
References
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Heck Coupling Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Aminopyridine Reactivity: Scriven, E. F. V. (1984). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161.
-
Analogous Synthesis (Ethyl 3-(2-aminopyridin-3-yl)acrylate): BenchChem Technical Data. Ethyl 3-(2-aminopyridin-3-yl)acrylate Synthesis and Properties.
-
General Physicochemical Properties of Aminopyridines: National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine.[2]
